N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide is a complex organic compound that features a thiazole ring, a morpholine ring, and a cyano group. Thiazoles are known for their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications . The presence of these functional groups makes this compound particularly interesting for scientific research and industrial applications.
Preparation Methods
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Morpholine Ring Formation: The morpholine ring is usually formed by the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Coupling Reactions: The final compound is obtained by coupling the thiazole and morpholine derivatives with a cyano group and an acetamide group under specific reaction conditions.
Industrial production methods often involve optimizing these reactions to increase yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity . The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity . These interactions can activate or inhibit biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide can be compared with other thiazole and morpholine derivatives:
Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin share the thiazole ring but differ in their substituents and biological activities.
Morpholine Derivatives: Compounds such as morpholine and its derivatives are widely used in pharmaceuticals and agrochemicals.
Unique Features:
Similar compounds include:
- Sulfathiazole
- Tiazofurin
- Morpholine
- N-cyclohexyl thioureido derivatives .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-20(17(13-18)5-3-2-4-6-17)15(22)12-21-8-9-23-14(11-21)16-19-7-10-24-16/h7,10,14H,2-6,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBYVZKNTRDWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1CCOC(C1)C2=NC=CS2)C3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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